SR2211

描述

属性

IUPAC Name |

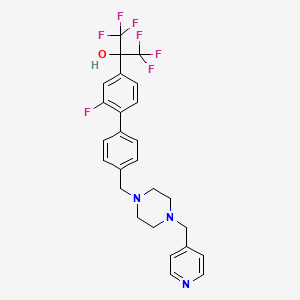

1,1,1,3,3,3-hexafluoro-2-[3-fluoro-4-[4-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]phenyl]phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F7N3O/c27-23-15-21(24(37,25(28,29)30)26(31,32)33)5-6-22(23)20-3-1-18(2-4-20)16-35-11-13-36(14-12-35)17-19-7-9-34-10-8-19/h1-10,15,37H,11-14,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHKWAZUPPBMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)CC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359164-11-6 | |

| Record name | 1359164-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SR2211: A Potent and Selective RORγ Inverse Agonist for Therapeutic Development

An In-Depth Technical Guide

SR2211 is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective inverse agonist activity against the Retinoic acid receptor-related orphan receptor gamma (RORγ). This nuclear receptor plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] Consequently, this compound has emerged as a valuable research tool and a potential therapeutic candidate for a range of autoimmune diseases and other inflammatory conditions.[1][2]

Core Function and Mechanism of Action

This compound functions by directly binding to the ligand-binding domain of RORγ, thereby modulating its transcriptional activity.[1][3] Unlike an agonist which would activate the receptor, or an antagonist which would block an agonist, this compound acts as an inverse agonist. This means it reduces the constitutive activity of RORγ, actively suppressing its baseline level of transcription.[1][4] The primary downstream effect of this inhibition is the suppression of IL-17 gene expression, a key driver of inflammation in various autoimmune pathologies.[1][4][5]

The selectivity of this compound for RORγ over other related nuclear receptors, such as RORα and LXRα, underscores its potential for targeted therapeutic intervention with a reduced risk of off-target effects.[3]

Signaling Pathway of RORγ Inhibition by this compound

The binding of this compound to RORγ initiates a cascade of molecular events that culminates in the repression of target gene transcription. This process involves the recruitment of co-repressor proteins to the RORγ complex on the DNA, which ultimately leads to a condensed chromatin state, rendering the target gene promoters inaccessible for transcription.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays.

| Parameter | Value | Receptor | Assay Type | Reference |

| Ki | 105 nM | RORγ | Radioligand Binding Assay | [3][4] |

| IC50 | ~320 nM | RORγ | Cotransfection Assay | [1][3][4] |

Key Experimental Protocols

The functional characterization of this compound has been established through a series of key in vitro experiments. The detailed methodologies for these are outlined below.

RORγ Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the RORγ ligand-binding domain.

Methodology:

-

A scintillation proximity assay (SPA) format is utilized.

-

The RORγ ligand-binding domain is incubated with a radiolabeled ligand, [3H]T0901317.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to RORγ.

-

The displacement of the radioligand is measured by a reduction in the scintillation signal.

-

The Ki value is calculated from the competition binding curve using GraphPad Prism software.[5]

RORγ Cotransfection Assay

Objective: To measure the functional inhibition of RORγ transcriptional activity by this compound (IC50).

Methodology:

-

HEK293T cells are co-transfected with two plasmids:

-

A Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD).

-

A luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

-

-

Transfected cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

-

After a 24-hour incubation period, cell lysates are prepared.

-

Luciferase activity is measured using a luminometer.

-

The IC50 value is determined from the dose-response curve, representing the concentration of this compound that causes 50% inhibition of RORγ-mediated luciferase expression.[1]

IL-17 and IL-23R Gene Expression in EL-4 Cells

Objective: To assess the effect of this compound on the expression of RORγ target genes in a relevant cell line.

Methodology:

-

The murine T lymphocyte cell line, EL-4, is used as it can be stimulated to produce IL-17.

-

EL-4 cells are pre-treated with this compound (e.g., 5µM) or DMSO for 20 hours.[1]

-

Cells are then stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA) and ionomycin (B1663694) for 5 hours to induce IL-17 expression.[1]

-

Total RNA is extracted from the cells.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of IL-17A and IL-23R, normalized to a housekeeping gene like GAPDH.[1]

Intracellular IL-17 Staining and Flow Cytometry

Objective: To quantify the inhibition of IL-17 protein production by this compound at a single-cell level.

Methodology:

-

EL-4 cells are pre-treated and stimulated as described in the gene expression protocol.

-

During the last 2 hours of stimulation, a protein transport inhibitor (e.g., BD GolgiPlug™) is added to the cell culture to allow for the intracellular accumulation of IL-17.[1]

-

Cells are harvested, fixed, and permeabilized.

-

The cells are then stained with a fluorescently labeled anti-IL-17 antibody.

-

The percentage of IL-17-positive cells and the mean fluorescence intensity are analyzed by flow cytometry.[1]

Experimental Workflow Diagrams

Gene Expression Analysis Workflow

Flow Cytometry Workflow for Intracellular IL-17

Conclusion

This compound is a well-characterized and potent selective inverse agonist of RORγ. Its ability to suppress the transcriptional activity of RORγ and consequently inhibit the production of the pro-inflammatory cytokine IL-17 makes it an invaluable tool for studying Th17 cell biology and a promising lead compound for the development of novel therapeutics for autoimmune diseases. The detailed experimental protocols and quantitative data presented here provide a solid foundation for researchers and drug development professionals working in this field. Further in vivo studies are crucial to fully elucidate the therapeutic potential of this compound.[1]

References

- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

SR2211: A Potent and Selective RORγ Inverse Agonist for Autoimmune Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoic acid receptor-related orphan receptor gamma (RORγ), and its isoform RORγt, have emerged as critical regulators of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] Th17 cells are key mediators in the pathophysiology of numerous autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.[1][2][3] Consequently, RORγt has become a highly sought-after therapeutic target for the development of novel immunomodulatory agents.[4][5][6] SR2211 is a potent and selective synthetic RORγ inverse agonist that has been instrumental in elucidating the therapeutic potential of targeting this pathway.[7][8][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to RORγ and Th17 Cells

RORγt is a ligand-dependent transcription factor that is essential for the lineage specification of Th17 cells.[5][10] Upon activation, RORγt binds to ROR response elements (ROREs) in the promoter regions of target genes, driving the expression of IL-17A, IL-17F, IL-22, and the IL-23 receptor (IL-23R).[11][12] This signaling cascade is pivotal for the pro-inflammatory function of Th17 cells. Genetic ablation of RORγt in animal models has been shown to impair Th17 cell differentiation and protect against the development of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][2][3] This has spurred the development of small molecule inhibitors, such as inverse agonists, that can suppress the transcriptional activity of RORγt.

This compound: A Selective RORγ Inverse Agonist

This compound is a small molecule that functions as a potent and selective inverse agonist of RORγ.[7][8][13] It binds directly to the ligand-binding domain (LBD) of RORγ, stabilizing an inactive conformation and thereby repressing its transcriptional activity.[1] This inverse agonism leads to a significant reduction in the production of IL-17 and other Th17-associated cytokines.

Mechanism of Action

This compound exerts its effects through the following mechanisms:

-

Direct Binding to RORγ LBD: this compound binds to the ligand-binding domain of RORγ with high affinity.[1][7]

-

Displacement of Coactivators: As an inverse agonist, this compound promotes the dissociation of coactivator proteins and may facilitate the recruitment of corepressor proteins to the RORγ complex, leading to transcriptional repression.

-

Stabilization of an Inactive Conformation: Hydrogen/deuterium exchange (HDX) mass spectrometry has shown that this compound binding reduces the conformational mobility of the RORγ LBD, suggesting stabilization of an inactive state.[1]

-

Suppression of Target Gene Expression: By inhibiting RORγ activity, this compound significantly reduces the expression of key Th17 signature genes, including Il17a and Il23r.[1][8]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from various in vitro assays.

| Parameter | Value | Assay Method | Reference |

| Ki | 105 nM | Radioligand Binding Assay | [1][7][8] |

| IC50 | ~320 nM | GAL4-RORγ LBD Cotransfection Assay | [1][7][8] |

Table 1: Binding Affinity and Potency of this compound

| Target | Effect of this compound (5µM) | Cell Line | Assay Method | Reference |

| IL-17A mRNA Expression | Significant Reduction | EL-4 | Quantitative Real-Time PCR | [1] |

| IL-23R mRNA Expression | Significant Inhibition | EL-4 | Quantitative Real-Time PCR | [1][8] |

| Intracellular IL-17 Protein | Significant Inhibition | EL-4 | Flow Cytometry | [1][8] |

Table 2: Effect of this compound on Th17-Associated Gene and Protein Expression

| Nuclear Receptor | Effect of this compound | Reference |

| RORα | No significant impact on transcriptional activity | [1][7] |

| LXRα | Minimal activation at high concentrations | [1][7] |

| FXR | No effect on transcriptional activity | [7] |

Table 3: Selectivity Profile of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

This assay is used to determine the binding affinity (Ki) of this compound for RORγ.

-

Materials:

-

GST-RORγ protein

-

[3H]-T1317 (radioligand)

-

This compound (or other test compounds)

-

Glutathione-YSi beads

-

Assay buffer

-

96-well microplates

-

Scintillation counter

-

-

Procedure:

-

Prepare a solution containing 1 µg of GST-RORγ and Glutathione-YSi beads in the assay buffer.

-

Add increasing concentrations of this compound to the wells of a 96-well plate.

-

Add 5 nM of [3H]-T1317 to each well.

-

Add the GST-RORγ/bead solution to each well.

-

Incubate the plate for 20 hours.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent radioligand bound at each concentration of this compound.

-

Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[1]

-

GAL4-RORγ LBD Cotransfection Assay (Luciferase Reporter Assay)

This cell-based assay measures the functional activity of this compound as an inverse agonist.

-

Materials:

-

HEK293T cells

-

Expression plasmid for GAL4 DNA-binding domain fused to the RORγ ligand-binding domain (GAL4-RORγ LBD)

-

Luciferase reporter plasmid with a GAL4 upstream activating sequence (UAS)

-

Transfection reagent

-

Cell culture medium

-

This compound (or other test compounds)

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the GAL4-RORγ LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with increasing concentrations of this compound.

-

Incubate for an additional 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., DMSO-treated cells).

-

Determine the IC50 value from the dose-response curve.[1]

-

Intracellular IL-17 Staining by Flow Cytometry

This protocol is used to quantify the effect of this compound on IL-17 protein production in T cells.

-

Materials:

-

EL-4 murine T lymphocyte cell line

-

Phorbol myristate acetate (B1210297) (PMA) and ionomycin (B1663694)

-

This compound (or other test compounds)

-

Protein transport inhibitor (e.g., BD GolgiPlug™)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated anti-IL-17 antibody

-

Flow cytometer

-

-

Procedure:

-

Pre-treat EL-4 cells with this compound or vehicle (DMSO) for 20 hours.

-

Stimulate the cells with PMA and ionomycin for 3 hours.[1]

-

Add a protein transport inhibitor for the last 2 hours of stimulation to allow intracellular accumulation of IL-17.[1]

-

Harvest the cells and wash with PBS.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain the cells with a fluorochrome-conjugated anti-IL-17 antibody.

-

Wash the cells and resuspend in FACS buffer.

-

Analyze the cells using a flow cytometer to determine the percentage of IL-17 positive cells.[1]

-

Quantitative Real-Time PCR (qPCR) for Il17a Gene Expression

This method is used to measure the effect of this compound on the mRNA levels of Il17a.

-

Materials:

-

EL-4 cells

-

PMA and ionomycin

-

This compound (or other test compounds)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Il17a and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

-

-

Procedure:

-

Pre-treat EL-4 cells with 5µM this compound or vehicle (DMSO) for 20 hours.[1]

-

Stimulate the cells with PMA and ionomycin for 5 hours.[1]

-

Harvest the cells and extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for Il17a and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative expression of Il17a mRNA, normalized to the housekeeping gene.[1]

-

Visualizations

Signaling Pathway

Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental Workflow

Caption: Workflow for the characterization of this compound.

Logical Relationship

Caption: this compound's role in the context of RORγt and autoimmunity.

Conclusion

This compound serves as a valuable research tool for investigating the role of the RORγt-Th17-IL-17 axis in health and disease. Its high potency and selectivity make it an excellent probe for studying the consequences of RORγ inhibition in various cellular and in vivo models of autoimmune and inflammatory disorders. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting RORγ and to aid in the development of next-generation immunomodulatory drugs.

References

- 1. biocompare.com [biocompare.com]

- 2. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. bindingdb.org [bindingdb.org]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SR2211 in Autoimmunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. A key player in the pathology of many of these diseases is the T helper 17 (Th17) cell, which produces pro-inflammatory cytokines such as Interleukin-17 (IL-17). The differentiation and function of Th17 cells are critically dependent on the nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t). Consequently, RORγt has emerged as a promising therapeutic target for a range of autoimmune disorders. This technical guide focuses on SR2211, a potent and selective synthetic inverse agonist of RORγt. We will delve into its mechanism of action, present key experimental data, detail relevant methodologies, and visualize the underlying biological pathways and experimental workflows.

Introduction to RORγt and Th17 Cells in Autoimmunity

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells that play a crucial role in host defense against certain pathogens. However, their dysregulation is a hallmark of numerous autoimmune diseases, including multiple sclerosis (MS), rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease.[1][2][3][4] The master regulator of Th17 cell differentiation is the transcription factor RORγt.[2][5] Upon activation of naive T cells in the presence of specific cytokines like TGF-β and IL-6, RORγt is upregulated and drives the expression of key Th17 signature genes, most notably IL17A and IL17F.[2][6] RORγt, along with the related receptor RORα, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of these target genes, initiating their transcription.[6] Given its central role, inhibiting the activity of RORγt presents a targeted approach to suppressing pathogenic Th17 responses and mitigating autoimmune inflammation.

This compound: A Selective RORγt Inverse Agonist

This compound is a synthetic, cell-permeable small molecule identified as a potent and selective inverse agonist of RORγ.[1][7][8] Unlike a neutral antagonist which simply blocks an agonist from binding, an inverse agonist reduces the constitutive activity of a receptor. RORγt exhibits a degree of ligand-independent activity, and this compound actively represses this basal transcriptional activity.

Mechanism of Action

This compound exerts its effects by directly binding to the ligand-binding domain (LBD) of the RORγ protein.[1] This binding event induces a conformational change in the receptor that favors the recruitment of corepressor proteins over coactivator proteins.[9] The recruitment of corepressors to the RORγt transcriptional complex leads to the suppression of target gene expression, thereby inhibiting the production of IL-17 and other pro-inflammatory cytokines.[1] Importantly, this compound demonstrates high selectivity for RORγ over the closely related RORα, which is a key advantage in minimizing potential off-target effects.[1][8][10]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 105 nM | RORγ | Radioligand Binding Assay | [1][7][10] |

| IC50 | ~320 nM | RORγ | Gal4-RORγ LBD Cotransfection Assay | [1][7][11] |

Table 1: Binding Affinity and Potency of this compound for RORγ.

| Target | Effect of this compound | Concentration | Reference |

| RORα | No impact on transcriptional activity | Up to 10 µM | [1][10] |

| LXRα | Minimal activation (<5% compared to T1317) | 10 µM | [1][10] |

| FXR | No effect on transcriptional activity | Not specified | [10][11] |

Table 2: Selectivity Profile of this compound against other Nuclear Receptors.

Experimental Evidence for the Role of this compound in Autoimmunity

The therapeutic potential of this compound has been demonstrated in a variety of cellular and preclinical models of autoimmune disease.

Inhibition of Th17 Differentiation and Function

In vitro studies have consistently shown that this compound effectively suppresses the differentiation of naive CD4+ T cells into Th17 cells.[10][12] Furthermore, it directly inhibits the production of IL-17 from already differentiated Th17 cells and other cell types.[1][13]

| Cell Line/Type | Treatment | Effect | Reference |

| EL-4 (murine T lymphocyte) | 5µM this compound + PMA/ionomycin | Significant reduction in IL-17 and IL-23R gene expression | [1][7] |

| EL-4 (murine T lymphocyte) | This compound + PMA/ionomycin | Significant inhibition of intracellular IL-17 protein | [1] |

| Enriched naive CD4+ T cells | This compound under Th17 polarizing conditions | Significant inhibition of IL-17 production | [10][12] |

| RAW 264.7 (murine macrophage) | 5µM this compound + LPS | Inhibition of TNFα, IL-1β, and IL-6 expression | [10][13] |

Table 3: Cellular Effects of this compound on Inflammatory Cytokine Production.

Efficacy in Animal Models of Autoimmune Disease

The in vivo efficacy of this compound has been evaluated in mouse models of multiple sclerosis and rheumatoid arthritis.

-

Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used mouse model for multiple sclerosis. Genetic ablation of RORγ has been shown to protect mice from developing EAE.[1][3][4] While direct studies on this compound in EAE are underway, a dual RORα/γ inverse agonist, SR1001, which is structurally related to this compound, was shown to delay the onset and reduce the severity of EAE symptoms.[1]

-

Collagen-Induced Arthritis (CIA): The CIA model is a preclinical model for rheumatoid arthritis. Administration of this compound to mice with CIA resulted in a statistically significant reduction in joint inflammation.[13][14] Mice treated with this compound also showed significantly reduced bone and cartilage erosion compared to untreated animals.[14]

Signaling Pathways and Experimental Workflows

RORγt Signaling Pathway in Th17 Differentiation

The following diagram illustrates the central role of RORγt in the differentiation of Th17 cells and the inhibitory effect of this compound.

References

- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. RORγ Inverse Agonist, this compound The RORγ Inverse Agonist, this compound controls the biological activity of RORγ. | 1359164-11-6 [sigmaaldrich.com]

- 9. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. caymanchem.com [caymanchem.com]

- 12. apexbt.com [apexbt.com]

- 13. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nutritionreview.org [nutritionreview.org]

SR2211: A Potent Inverse Agonist of RORγt and its Impact on IL-17 Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2][3][4] The differentiation of T helper 17 (Th17) cells, the primary producers of IL-17, is critically dependent on the activity of the nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t).[1][2][3] RORγt acts as a master regulator, driving the transcriptional activation of the IL17A and IL17F genes.[1][5] Consequently, targeting RORγt presents a promising therapeutic strategy for mitigating IL-17-driven inflammation. SR2211 is a potent and selective synthetic inverse agonist of RORγt that has been demonstrated to effectively suppress IL-17 production.[1][2][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its quantitative effects on IL-17 production, and detailed experimental protocols for its study.

Mechanism of Action: RORγt Inverse Agonism

This compound functions by directly binding to the ligand-binding domain (LBD) of RORγt.[7] Unlike an agonist which would activate the receptor, or a neutral antagonist which would block an agonist, this compound acts as an inverse agonist. This means it reduces the constitutive activity of RORγt, thereby repressing the transcription of its target genes, most notably IL17A and IL17F.[1][4][8] This inhibitory effect is highly selective for RORγ, with minimal activity observed on the related receptor RORα or other nuclear receptors such as LXRα and FXR.[9][10]

The binding of this compound to RORγt induces a conformational change in the receptor that favors the recruitment of co-repressors over co-activators, leading to the suppression of gene transcription at ROR response elements (ROREs) within the promoters of target genes like IL17A.[1]

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been quantified in various assays. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity and In Vitro Potency of this compound

| Parameter | Value | Cell/Assay Type | Reference |

| Ki (Binding Affinity) | 105 nM | Radioligand Binding Assay | [1][6][9][10] |

| IC50 (Inhibitory Concentration) | ~320 nM | Gal4-RORγ LBD Cotransfection Assay | [1][6][9][10] |

| RORγ Inhibition at 10 µM | >95% | Gal4-RORγ LBD Cotransfection Assay | [1] |

| IL-17 Promoter Suppression | >50% | RORγ-dependent IL-17 Promoter Assay | [1] |

Table 2: Effect of this compound on IL-17 and Related Gene Expression

| Cell Line | Treatment | Target Gene | Fold Change/Inhibition | Reference |

| EL-4 (murine T lymphocyte) | 5 µM this compound | Il17a mRNA | Significant reduction | [1] |

| EL-4 (murine T lymphocyte) | 5 µM this compound | Il23r mRNA | Significant inhibition | [1][6] |

| Enriched naive CD4+ T cells | This compound | IL-17 production | Significant inhibition | [9] |

| Activated EL-4 mouse T lymphocytes | 5 µM this compound | IL-17 gene expression | Significant inhibition | [10] |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Expression

| Cell Line | Treatment | Target Cytokine | Effect | Reference |

| LPS-stimulated RAW 264.7 cells | 5 µM this compound | TNFα | Inhibition of expression | [9] |

| LPS-stimulated RAW 264.7 cells | 5 µM this compound | IL-1β | Inhibition of expression | [9] |

| LPS-stimulated RAW 264.7 cells | 5 µM this compound | IL-6 | Inhibition of expression | [9] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of RORγt-mediated IL-17 Production and its Inhibition by this compound

The following diagram illustrates the signaling pathway leading to IL-17 production and the point of intervention for this compound.

Caption: RORγt signaling pathway leading to IL-17 production and its inhibition by this compound.

Experimental Workflow for Assessing this compound's Effect on IL-17 Production

The diagram below outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on IL-17 production in a T-cell line.

Caption: Workflow for evaluating this compound's effect on IL-17 production.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: EL-4, a murine T lymphocyte cell line, is commonly used as it produces IL-17 upon stimulation.[1]

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequent dilutions are made in the culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should always be included in the experiments.

-

Treatment Protocol:

-

Seed EL-4 cells in culture plates at a suitable density.

-

Pre-treat the cells with varying concentrations of this compound or vehicle (e.g., for 20 hours).[1]

-

Stimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) for a specified period (e.g., 3-5 hours) to induce IL-17 production.[1]

-

Measurement of IL-17 Gene Expression by Quantitative Real-Time PCR (qPCR)

-

RNA Isolation: Following treatment and stimulation, total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase kit.

-

qPCR: The relative expression of the Il17a gene is quantified using qPCR with specific primers for Il17a and a housekeeping gene (e.g., GAPDH) for normalization.[1] The results are typically analyzed using the ΔΔCt method.

Measurement of Intracellular IL-17 Protein by Flow Cytometry

-

Protein Transport Inhibition: To allow for the intracellular accumulation of IL-17, a protein transport inhibitor (e.g., BD GolgiPlug™, which contains brefeldin A) is added to the cell culture for the final hours of stimulation (e.g., 2 hours).[1]

-

Cell Staining:

-

Harvest the cells and wash them with a suitable buffer (e.g., PBS).

-

Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.

-

Stain the cells with a fluorescently labeled anti-IL-17 antibody.

-

-

Flow Cytometry Analysis: The percentage of IL-17-producing cells and the mean fluorescence intensity are determined using a flow cytometer.[1]

Conclusion

This compound is a well-characterized, potent, and selective inverse agonist of RORγt. Its ability to effectively suppress the transcription of IL17A and subsequently reduce the production of IL-17 protein makes it a valuable tool for studying the role of the RORγt/IL-17 axis in health and disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting this critical inflammatory pathway. Further in vivo studies are essential to fully elucidate the therapeutic utility of this compound and similar molecules for the treatment of autoimmune disorders.[1]

References

- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. caymanchem.com [caymanchem.com]

The Discovery and Development of SR2211: A Potent and Selective RORγ Inverse Agonist

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The Retinoic acid receptor-related orphan receptor gamma (RORγ) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] An isoform of RORγ, RORγt, is the master regulator of T helper 17 (Th17) cell differentiation, a lymphocyte lineage implicated in the pathogenesis of conditions such as multiple sclerosis, rheumatoid arthritis, and psoriasis through its production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] Consequently, the identification of small molecule modulators that can suppress RORγt activity has been a major focus of drug discovery efforts. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical development of SR2211, a potent and selective synthetic inverse agonist of RORγ.

Discovery and Synthesis

This compound was developed through a focused medicinal chemistry effort aimed at improving the properties of an earlier dual RORα/γ inverse agonist, SR1001.[1] The goal was to enhance selectivity for RORγ and improve pharmacokinetic properties. The chemical synthesis of this compound, chemically named 1,1,1,3,3,3-hexafluoro-2-(2-fluoro-4'-((4-(pyridin-4-ylmethyl)piperazin-1-yl)methyl)-[1,1'-biphenyl]-4-yl)propan-2-ol, has been described in detail.[1]

Mechanism of Action: A Selective RORγ Inverse Agonist

This compound functions as an inverse agonist of RORγ, meaning it reduces the constitutive activity of the receptor. This was demonstrated through a series of in vitro experiments that characterized its binding affinity, functional potency, and selectivity.

Quantitative Data Summary

The key quantitative metrics for this compound's activity are summarized in the table below.

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 105 nM | RORγ | Radioligand Binding Assay | [1][3] |

| IC50 | ~320 nM | RORγ | Gal4-RORγ LBD Cotransfection Assay | [1][3][4] |

Key Preclinical Experiments and Protocols

The characterization of this compound involved several key in vitro and in vivo experiments to establish its mechanism of action, potency, selectivity, and preliminary efficacy.

In Vitro Characterization

1. Radioligand Binding Assay

This assay was performed to determine the binding affinity of this compound to the RORγ ligand-binding domain (LBD).[1]

-

Principle: A competition binding assay was used, where the ability of increasing concentrations of this compound to displace a radiolabeled ligand ([3H]T0901317, also known as T1317) from the purified GST-RORγ-LBD protein was measured.[1] The assay was performed in a Scintillation Proximity Assay (SPA) format.[1]

-

Protocol:

-

A reaction mixture was prepared containing 0.25 mg of Glutathione YSI beads, 1 μg of GST-RORγ-LBD, and 5 nM of [3H]T1317 in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol, 0.01% BSA, and complete protease inhibitor).[1]

-

Varying concentrations of this compound were added to the mixture.[1]

-

The components were incubated for 20 hours with gentle mixing.[1]

-

The amount of bound radioligand was quantified using a TopCount scintillation counter.[1]

-

The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation and GraphPad Prism software.[1]

-

2. Cotransfection Reporter Assays

These cell-based assays were crucial for determining the functional activity of this compound as an inverse agonist and for assessing its selectivity.[1]

-

Principle: HEK293T cells were co-transfected with plasmids encoding for a chimeric receptor (Gal4 DNA binding domain fused to the RORγ LBD) and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). The inverse agonist activity of this compound was measured as a decrease in luciferase expression.[1] A similar approach was used with full-length RORγ and a ROR response element (RORE) driving luciferase expression.[1]

-

Protocol (Gal4-RORγ LBD Assay):

-

HEK293T cells were maintained in DMEM supplemented with 10% fetal bovine serum.[1]

-

Cells were co-transfected in bulk (1x106 cells in a 6 cm plate) with a 1:1 ratio of the Gal4-RORγ LBD expression plasmid and the UAS-luciferase reporter plasmid using FuGene6 transfection reagent (1:3 DNA to lipid ratio).[5]

-

The following day, cells were replated into 384-well plates at a density of 10,000 cells per well.[5]

-

After 4 hours, cells were treated with various concentrations of this compound or DMSO as a vehicle control.[5]

-

Following a 20-hour incubation, luciferase activity was measured using the BriteLite Plus reagent and an Envision plate reader.[5]

-

Data was normalized to the DMSO-treated cells to determine the fold change in luciferase activity.[5]

-

-

Selectivity Profiling: To assess selectivity, similar cotransfection assays were performed using the LBDs of other nuclear receptors, including RORα, LXRα, and FXR.[1] this compound showed minimal to no activity on these receptors, demonstrating its selectivity for RORγ.[1]

3. IL-17 and IL-23R Expression in EL-4 Cells

To confirm the functional consequence of RORγ inhibition in a relevant cell type, the effect of this compound on the expression of RORγ target genes, IL-17A and IL-23R, was measured in the murine T-lymphoma cell line EL-4.[1][3]

-

Principle: EL-4 cells were stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) to induce IL-17 production. The effect of this compound pre-treatment on the mRNA levels of IL-17A and IL-23R was quantified by real-time PCR, and intracellular IL-17 protein levels were measured by flow cytometry.[1]

-

Real-Time PCR Protocol:

-

EL-4 cells were pre-treated with 5 μM this compound or DMSO for 20 hours.[1]

-

Cells were then stimulated with PMA (50 ng/mL) and ionomycin (1 μg/mL) for 5 hours.[1]

-

Total RNA was extracted, and cDNA was synthesized.

-

Quantitative PCR was performed to measure the relative expression levels of Il17a and Il23r, normalized to the housekeeping gene GAPDH.[1]

-

-

Intracellular Flow Cytometry Protocol:

-

EL-4 cells were stimulated with PMA and ionomycin for 3 hours.[1]

-

A protein transport inhibitor (BD GolgiPlug™) was added for the final 2 hours of stimulation to allow for intracellular accumulation of IL-17.[1]

-

Cells were harvested, fixed, and permeabilized.

-

Cells were then stained with a PE-conjugated anti-IL-17A antibody.[1]

-

The percentage of IL-17A positive cells was determined by flow cytometry using an LSRII instrument.[1]

-

In Vivo Efficacy in a Model of Multiple Sclerosis

The potential therapeutic utility of RORγ inverse agonists has been demonstrated in preclinical models of autoimmune diseases.[1][2] While detailed in vivo studies specifically for this compound are not extensively published, the class of RORγ inverse agonists has shown efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[1]

-

Principle: EAE is induced in mice by immunization with a myelin-derived peptide, such as MOG35-55, in complete Freund's adjuvant, leading to a T-cell mediated autoimmune attack on the central nervous system that results in paralysis.[6][7] The efficacy of a therapeutic agent is assessed by its ability to prevent or reduce the clinical signs of EAE.

-

General EAE Protocol:

-

Mice are immunized subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[6][8]

-

Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of pathogenic T cells into the central nervous system.[6][7]

-

Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no signs to moribund.

-

Treatment with the RORγ inverse agonist or vehicle control would typically begin at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and the experimental workflows used in its characterization.

Caption: RORγt signaling pathway and the inhibitory action of this compound.

Caption: In vitro experimental workflow for this compound characterization.

Pharmacokinetics, Toxicology, and Clinical Development Status

Detailed pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. Such studies are critical components of preclinical drug development to assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of a new chemical entity.

The clinical development of RORγ inverse agonists has been an active area of research, with several compounds entering clinical trials for autoimmune diseases.[9][10][11] However, the development of some of these candidates has been challenged by safety concerns or lack of efficacy.[9][11] There is no clear evidence from the available literature to suggest that this compound itself has entered human clinical trials. The focus of published research on this compound has primarily been on its utility as a potent and selective tool compound for studying the biology of RORγ.

Conclusion

This compound is a well-characterized, potent, and selective RORγ inverse agonist that has been instrumental in validating RORγ as a therapeutic target for autoimmune diseases. Its discovery and preclinical evaluation have provided a strong foundation for the continued development of RORγ modulators. The detailed experimental protocols and characterization data presented in this guide offer valuable information for researchers in the field of immunology and drug discovery. Further investigation into the in vivo pharmacology, pharmacokinetics, and safety of this compound and related compounds will be crucial for the successful translation of RORγ-targeted therapies to the clinic.

References

- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RORγ Inverse Agonist, this compound - Calbiochem | 557353 [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myelin oligodendrocyte glycoprotein (MOG35-55) induced experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Impact of SR2211 on RORγt Transcriptional Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a ligand-regulated nuclear receptor and a critical transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2][3] These cells are key mediators of inflammation and are implicated in the pathology of numerous autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, primarily through the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2][3] Consequently, RORγt has emerged as a high-priority therapeutic target for these conditions. SR2211 is a potent and selective synthetic modulator of RORγt that functions as an inverse agonist.[1][4][5] It binds directly to RORγt, suppresses its constitutive transcriptional activity, and potently inhibits the production of IL-17 in T cells.[1][3] This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative impact on RORγt activity, and detailed experimental protocols for its characterization.

Introduction: RORγt as a Therapeutic Target

RORγt is the master regulator of Th17 cell differentiation.[5] Genetic ablation of RORγt in animal models impairs Th17 development and protects against experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][3] RORγt exerts its function by binding to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of its target genes, most notably IL17A, IL17F, and IL23R (the gene for the IL-23 receptor).[1][6] This transcriptional activation drives the pro-inflammatory phenotype of Th17 cells.

The discovery of small molecules that can modulate RORγt activity has opened new avenues for treating autoimmune diseases. This compound was developed as a synthetic RORγ-selective inverse agonist, designed to suppress the baseline constitutive activity of the receptor and thereby inhibit Th17-mediated inflammation.[1][6][7]

Mechanism of Action of this compound

This compound functions as a potent inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist reduces the constitutive activity of a receptor. This compound binds to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that is unfavorable for the recruitment of transcriptional co-activators.[8] This repression of co-activator binding or potential recruitment of co-repressors leads to the suppression of RORγt-mediated gene transcription.[8] The direct consequence is a significant reduction in the expression of key pro-inflammatory cytokines, effectively dampening the Th17-driven immune response.

Quantitative Analysis of this compound's Bioactivity

The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays. The key parameters are summarized below.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Assay Type | Target | Reference |

|---|---|---|---|---|

| Binding Affinity (Ki) | 105 nM | Radioligand Competition Binding Assay ([3H]T1317) | RORγ | [1][4][5][9] |

| Potency (IC50) | ~320 nM | Gal4-RORγ LBD Luciferase Reporter Assay | RORγ |[1][4][5][9] |

Table 2: Selectivity Profile of this compound

| Target Receptor | Activity | Concentration | Assay Type | Reference |

|---|---|---|---|---|

| RORα | No impact on transcriptional activity | Up to 10 µM | Cotransfection Luciferase Assay | [1][9] |

| LXRα | Minimal activation (<5% of control agonist) | 10 µM | Cotransfection Luciferase Assay | [1][9] |

| FXR | No effect on transcriptional activity | Not specified | Cotransfection Luciferase Assay |[5][9] |

Table 3: Cellular Activity of this compound

| Effect | Cell Line | Concentration | Result | Reference |

|---|---|---|---|---|

| Inhibition of IL-17 mRNA | EL-4 (murine T lymphocyte) | 5 µM | Significant reduction in gene expression | [1][5] |

| Inhibition of IL-23R mRNA | EL-4 (murine T lymphocyte) | 5 µM | Significant reduction in gene expression | [1][4] |

| Inhibition of IL-17 Production | EL-4 (murine T lymphocyte) | 5 µM | Significant inhibition of intracellular protein | [1][4] |

| Inhibition of Th17 Differentiation | Enriched naive CD4+ T cells | Not specified | Significant inhibition of IL-17 production |[9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of RORγt modulators. Below are protocols for key experiments used to characterize this compound.

RORγt Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to modulate the transcriptional activity of RORγt in a cellular context.

Objective: To measure the IC50 of this compound on RORγt-mediated transcription.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Expression vector for full-length RORγt or Gal4 DNA-binding domain fused to RORγt-LBD

-

Luciferase reporter vector containing multiple ROREs (e.g., pGL4-5xRORE-Luc) or a Gal4 upstream activation sequence (UAS)

-

Control vector expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine®)

-

This compound stock solution (in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells into 96-well white, clear-bottom plates at a density that will reach 80-90% confluency at the time of transfection. Incubate overnight at 37°C, 5% CO2.

-

Transfection: Co-transfect the cells in each well with the RORγt expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.[10][11]

-

Compound Treatment: After 24 hours of incubation post-transfection, remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells with the compound for an additional 24 hours.

-

Cell Lysis: Remove the medium and wash the cells once with PBS. Add passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker to lyse the cells.[10]

-

Luminescence Measurement: a. Transfer the cell lysate to a white, opaque 96-well plate. b. Add the Luciferase Assay Reagent II (for firefly luciferase) to each well and immediately measure the luminescence.[10] c. Add the Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Immediately measure the Renilla luminescence.[10]

-

Data Analysis: Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well. Plot the normalized activity against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.

Radioligand Binding Scintillation Proximity Assay (SPA)

This biochemical assay measures the ability of this compound to directly bind to the RORγt LBD by competing with a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for RORγt.

Protocol:

-

Preparation: Prepare a reaction mixture in a 96-well plate containing purified RORγt-LBD protein, SPA beads (e.g., copper-chelate YSi beads), and a constant, known concentration of the radioligand [3H]T1317.

-

Competition: Add serial dilutions of unlabeled this compound or vehicle control to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the scintillation counts using a microplate scintillation counter. The proximity of the radioligand-bound receptor to the bead generates a light signal.

-

Data Analysis: As the concentration of this compound increases, it displaces the [3H]T1317, leading to a decrease in the scintillation signal. The data are used to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Intracellular Staining for IL-17 by Flow Cytometry

This cell-based assay directly measures the effect of this compound on the production of the key cytokine IL-17.

Objective: To confirm that this compound inhibits IL-17 protein production in T cells.

Protocol:

-

Cell Culture and Treatment: Culture EL-4 cells and pre-treat with this compound (e.g., 5 µM) or vehicle control for 20 hours.[1]

-

Stimulation: Stimulate the cells with PMA and ionomycin (B1663694) for 3-5 hours to induce cytokine production.[1]

-

Protein Transport Inhibition: For the final 2 hours of stimulation, add a protein transport inhibitor (e.g., BD GolgiPlug™) to cause intracellular accumulation of IL-17.[1]

-

Staining: a. Harvest and wash the cells. b. Fix the cells with a fixation buffer. c. Permeabilize the cells with a permeabilization buffer. d. Stain the cells with a fluorescently-labeled anti-IL-17 antibody.

-

Analysis: Analyze the cells using a flow cytometer to quantify the percentage of IL-17-positive cells and the mean fluorescence intensity, which corresponds to the amount of intracellular IL-17.

RORγt Signaling and Inhibition

This compound intervenes in a critical pathway for autoimmune inflammation. Upon T cell receptor (TCR) and co-stimulatory signals in the presence of cytokines like TGF-β and IL-6, naive CD4+ T cells upregulate RORγt. RORγt then drives the expression of genes that define the Th17 lineage, including IL17A and IL23R. The IL-23/IL-23R interaction further stabilizes the Th17 phenotype. This compound acts directly on RORγt to halt this transcriptional program.

Conclusion

This compound is a well-characterized, potent, and selective inverse agonist of RORγt.[1] Quantitative data robustly demonstrate its ability to bind RORγt with high affinity and suppress its transcriptional activity at nanomolar concentrations.[1][4][5] This activity translates to the effective inhibition of the key Th17 effector cytokine, IL-17, in cellular models.[1] The detailed experimental protocols provided herein serve as a foundation for the continued investigation and development of RORγt modulators. The data strongly support the therapeutic potential of targeting RORγt with small molecules like this compound for the treatment of Th17-mediated autoimmune diseases.[1][7]

References

- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORγ, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. benchchem.com [benchchem.com]

- 11. Protocol to study cis-regulatory activity of GWAS loci for specific gene promoters in human primary astrocytes using luciferase reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

SR2211: A Technical Guide for Studying Th17 Cell Lineage Commitment

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SR2211, a potent and selective synthetic inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is the master transcription factor orchestrating the differentiation of T helper 17 (Th17) cells, a critical subset of CD4+ T cells implicated in the pathology of numerous autoimmune diseases.[1][2][3] By inhibiting RORγt activity, this compound serves as an invaluable chemical tool for elucidating the mechanisms of Th17 lineage commitment and as a reference compound in the development of novel therapeutics for inflammatory disorders.[4][5]

Core Mechanism of Action

Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[6] The differentiation of naive CD4+ T cells into the Th17 lineage is driven by specific cytokines, which induce the expression of RORγt.[5][7] RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL23R (the gene for the IL-23 receptor), driving their transcription and solidifying the Th17 phenotype.[1][8]

This compound functions as a potent inverse agonist for RORγt.[1][9] It binds to the ligand-binding domain of the RORγt protein, stabilizing it in a conformation that represses its transcriptional activity.[1] This suppression of RORγt function directly inhibits the expression of key Th17 signature genes, thereby blocking Th17 cell differentiation and subsequent IL-17 production.[1][4]

Data Presentation: this compound Activity

The following tables summarize the quantitative data regarding the efficacy and potency of this compound from various cellular assays.

Table 1: Potency and Binding Affinity of this compound

| Parameter | Value | Cell/Assay System | Reference |

|---|---|---|---|

| IC₅₀ | ~320 nM | RORγ Transcriptional Activity (Gal4-RORγ LBD Assay) | [1][9] |

| IC₅₀ | 1475 ± 739 nM | IL-17A Production (Human CD4+ T-cells) | [10] |

| Kᵢ | 105 nM | RORγ Binding Affinity |[9] |

Table 2: Effect of this compound on Th17-Related Gene and Protein Expression

| Target | Effect | Concentration | Cell Type | Reference |

|---|---|---|---|---|

| Il17 mRNA | Significant Reduction | 5 µM | EL-4 | [1] |

| Il23r mRNA | Significant Reduction | 5 µM | EL-4 | [1] |

| Il17 Promoter Activity | >50% Suppression | Not Specified | Cotransfection Assay | [1] |

| Intracellular IL-17 Protein | Significant Inhibition | 5 µM | EL-4 |[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific research needs.

In Vitro Th17 Differentiation Assay (Human)

This protocol describes the differentiation of human naive CD4+ T cells into Th17 cells and treatment with this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naive CD4+ T Cell Isolation Kit

-

RPMI-1640 medium with 10% FBS, Penicillin/Streptomycin, L-Glutamine

-

96-well flat-bottom plates

-

Anti-CD3 and Anti-CD28 antibodies

-

Th17 polarizing cytokines: Recombinant Human IL-6, TGF-β1, IL-1β, IL-23[11]

-

Neutralizing antibodies: Anti-IFN-γ, Anti-IL-4[12]

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Isolate naive CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.[12]

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) for at least 2 hours at 37°C, then wash with PBS.

-

Seed naive CD4+ T cells at a density of 1 x 10⁶ cells/mL.

-

Prepare the Th17 differentiation cocktail in the culture medium containing: soluble anti-CD28 antibody (1 µg/mL), IL-6 (10 ng/mL), TGF-β1 (5 ng/mL), IL-23 (10 ng/mL), IL-1β (10 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).[11][12]

-

Add this compound to the desired final concentrations (e.g., a dose-response from 100 nM to 10 µM). Add an equivalent volume of DMSO for the vehicle control.

-

Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 3 to 5 days.

-

Proceed to analysis via flow cytometry, qPCR, or ELISA.

Intracellular Cytokine Staining by Flow Cytometry

This protocol is for detecting intracellular IL-17A protein as a measure of Th17 differentiation.

Materials:

-

Differentiated T cells from the assay above

-

Stimulants: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

-

Protein Transport Inhibitor (e.g., Monensin or Brefeldin A)

-

FACS buffer (PBS + 2% FBS)

-

Fixation/Permeabilization Buffer Kit

-

Fluorochrome-conjugated antibodies: Anti-CD4, Anti-IL-17A, Isotype Control

Procedure:

-

Four to five hours before harvesting, restimulate the cells by adding PMA (50 ng/mL) and Ionomycin (1 µg/mL) to the culture.[1][13]

-

For the final 2-4 hours of stimulation, add a protein transport inhibitor to allow for the intracellular accumulation of cytokines.[1][13]

-

Harvest the cells and wash with FACS buffer.

-

Perform cell surface staining (e.g., for CD4) according to the antibody manufacturer's protocol.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.[12]

-

Perform intracellular staining by incubating the permeabilized cells with anti-IL-17A antibody or its corresponding isotype control for 30 minutes at 4°C in the dark.

-

Wash the cells with permeabilization buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of IL-17A+ cells within the CD4+ T cell gate.

Gene Expression Analysis by Quantitative RT-PCR

This protocol measures the mRNA levels of key Th17-related genes.

Materials:

-

Differentiated T cells

-

RNA Lysis Buffer (e.g., TRIzol)

-

RNA Isolation Kit

-

cDNA Synthesis Kit

-

SYBR Green or TaqMan qPCR Master Mix

-

Primers for target genes (IL17A, IL23R, RORC) and a housekeeping gene (GAPDH or ACTB).

Procedure:

-

Harvest differentiated T cells and lyse them directly in the well or after pelleting.

-

Isolate total RNA using an appropriate kit, including a DNase I treatment step to remove genomic DNA contamination.

-

Synthesize cDNA from the purified RNA using a reverse transcription kit.

-

Set up qPCR reactions using SYBR Green or TaqMan chemistry with primers for your genes of interest and a housekeeping gene for normalization.

-

Run the qPCR plate on a real-time PCR machine.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to vehicle-treated controls.[1]

Conclusion

This compound is a well-characterized and potent tool for the specific inhibition of RORγt. Its utility in suppressing Th17 cell differentiation and function makes it indispensable for research into the molecular pathways governing T cell lineage commitment. For researchers in immunology and drug development, this compound provides a reliable method to probe the consequences of RORγt inhibition in various in vitro and in vivo models of autoimmune and inflammatory diseases.[1][5][14]

References

- 1. Identification of this compound: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vivo regulation of gene expression and T helper type 17 differentiation by RORγt inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]

- 11. antbioinc.com [antbioinc.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]

- 14. Identification of this compound: a potent synthetic RORγ-selective modulator. | Semantic Scholar [semanticscholar.org]

SR2211: A Technical Guide to its Role as a Selective RORγ Inverse Agonist in Nuclear Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2211 is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ).[1][2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on nuclear receptor signaling, and detailed experimental protocols for its characterization. RORγ, particularly its isoform RORγt, is a key transcription factor in the differentiation of pro-inflammatory T helper 17 (Th17) cells and the production of Interleukin-17 (IL-17), a cytokine implicated in the pathology of numerous autoimmune diseases.[1][5][6] this compound effectively suppresses the transcriptional activity of RORγ, leading to a reduction in IL-17 expression and offering a promising therapeutic strategy for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.[1][5][6]

Introduction to this compound and RORγ

The Retinoic Acid Receptor-related Orphan Receptors (RORs) are a subfamily of nuclear receptors that play crucial roles in development, metabolism, and immunity. RORγ, and its T-cell specific isoform RORγt, have been identified as master regulators of Th17 cell differentiation.[1][5] Th17 cells are a distinct lineage of CD4+ T helper cells that produce pro-inflammatory cytokines, most notably IL-17A and IL-17F.[1] Dysregulation of the Th17 pathway is a hallmark of many autoimmune and inflammatory diseases.[1][5][6]

This compound emerged from a drug discovery program aimed at developing selective RORγ modulators.[1] It was designed as a derivative of SR1001, a dual RORα/γ inverse agonist, with modifications to enhance its selectivity for RORγ.[7] As an inverse agonist, this compound binds to RORγ and reduces its constitutive transcriptional activity, thereby inhibiting the expression of RORγ target genes, including Il17a and the IL-23 receptor (Il23r).[1][2]

Mechanism of Action: this compound in RORγ Signaling

This compound exerts its effects by directly binding to the ligand-binding domain (LBD) of RORγ.[1] This interaction induces a conformational change in the receptor, leading to the dissociation of co-activator proteins and the recruitment of co-repressor complexes to RORγ target gene promoters. This shift from a transcriptionally active to a repressive state results in the downregulation of gene expression.

The primary downstream effect of this compound's inhibition of RORγ is the suppression of Th17 cell differentiation and function. By inhibiting RORγt, this compound blocks the key transcriptional program required for naive CD4+ T cells to differentiate into Th17 cells.[4] Consequently, the production of IL-17A, a signature cytokine of Th17 cells, is significantly reduced.[1][2] Furthermore, this compound has been shown to downregulate the expression of the IL-23 receptor, which is crucial for the expansion and maintenance of the Th17 cell population.[1][8]

Figure 1: this compound Signaling Pathway in T-helper 17 Cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

| Parameter | Value | Assay Type | Target | Reference(s) |

| Ki | 105 nM | Radioligand Binding Assay ([3H]T1317) | RORγ | [1][2][3][4] |

| IC50 | ~320 nM | GAL4-RORγ Cotransfection Assay | RORγ | [1][2][3][4] |

Table 2: Effect of this compound on RORγ Target Gene Expression

| Gene | Cell Line | Treatment | Fold Change | Assay | Reference(s) |

| Il17a | EL-4 | 5 µM this compound | Significant Reduction | qPCR | [1] |

| Il23r | EL-4 | 5 µM this compound | Significant Reduction | qPCR | [1] |

Table 3: Selectivity Profile of this compound

| Nuclear Receptor | Activity | Assay Type | Reference(s) |

| RORα | No significant activity | GAL4 Cotransfection Assay | [1][4] |

| LXRα | Minimal activation at high concentrations | GAL4 Cotransfection Assay | [1][4] |

| FXR | No significant activity | GAL4 Cotransfection Assay | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Radioligand Binding Assay (Scintillation Proximity Assay)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the RORγ LBD.

Figure 2: Workflow for the Radioligand Binding Assay.

Materials:

-

GST-tagged RORγ Ligand Binding Domain (LBD)

-

[3H]T1317 (Radioligand)

-

This compound

-

Glutathione-YSi Scintillation Proximity Assay (SPA) beads

-

Assay Buffer

-

96-well plates

-

Scintillation counter

Protocol:

-

Prepare a solution containing 1 µg of GST-RORγ LBD and Glutathione-YSi beads in assay buffer.

-

Add 5 nM of [3H]T1317 to the solution.

-

Add increasing concentrations of this compound to the wells of a 96-well plate.

-

Add the GST-RORγ LBD/[3H]T1317/bead mixture to each well.

-

Incubate the plate for 20 hours at room temperature with gentle agitation.[1]

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of bound radioligand at each concentration of this compound.

-

Determine the Ki value by fitting the data to a competition binding curve using software such as GraphPad Prism.[1]

GAL4-RORγ Cotransfection Assay (Luciferase Reporter Assay)

This cell-based assay measures the functional activity of this compound as an inverse agonist of RORγ.

Figure 3: Workflow for the GAL4-RORγ Cotransfection Assay.

Materials:

-

HEK293T cells

-

Expression vector for GAL4 DNA-binding domain fused to the RORγ LBD

-

Luciferase reporter vector with a GAL4 upstream activating sequence (e.g., pFR-Luc)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the GAL4-RORγ LBD expression vector and the luciferase reporter vector using a suitable transfection reagent.

-

After 24 hours, treat the cells with increasing concentrations of this compound.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the dose-response curve.[1]

Quantitative Real-Time PCR (qPCR) for Il17a and Il23r

This assay quantifies the effect of this compound on the mRNA expression levels of RORγ target genes.

Materials:

-

EL-4 murine T lymphocyte cell line

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (B1663694)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for Il17a, Il23r, and a housekeeping gene (e.g., Gapdh)

-

Real-time PCR instrument

Protocol:

-

Pre-treat EL-4 cells with 5 µM this compound or vehicle (DMSO) for 20 hours.[1]

-

Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) for 5 hours.[1]

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for Il17a, Il23r, and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Intracellular Cytokine Staining for IL-17 by Flow Cytometry

This assay measures the production of IL-17 protein at the single-cell level.

Materials:

-

EL-4 cells

-

PMA and Ionomycin

-

This compound

-

Protein transport inhibitor (e.g., BD GolgiPlug™)

-

Fixation/Permeabilization buffer

-

Anti-mouse IL-17A antibody conjugated to a fluorophore (e.g., PE)

-

Flow cytometer

Protocol:

-

Pre-treat EL-4 cells with this compound or vehicle (DMSO).

-

Stimulate the cells with PMA and ionomycin for 3 hours.[1]

-

Add a protein transport inhibitor (e.g., BD GolgiPlug™) and incubate for an additional 2 hours.[1]

-

Harvest the cells and wash with PBS.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain the cells with a fluorophore-conjugated anti-mouse IL-17A antibody.

-

Analyze the cells using a flow cytometer to determine the percentage of IL-17A-producing cells.

Conclusion